2-[3-(3-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]-N,N-dipropylacetamide
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Overview
Description
2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide is a complex organic compound that belongs to the class of thiazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thiazole ring fused with a quinazoline moiety, along with various functional groups, makes this compound a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide typically involves multi-step reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring by reacting 2-aminothiophenol with α-haloketones under basic conditions.
Quinazoline Formation: The thiazole derivative is then reacted with anthranilic acid derivatives to form the quinazoline moiety.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazoline moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide involves:
Molecular Targets: The compound targets specific enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It interferes with the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(3-chlorophenyl)-5-oxo-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide
- 2-[3-(4-chlorophenyl)-5-oxo-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide
- 2-[3-(3-bromophenyl)-5-oxo-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide
Uniqueness
The uniqueness of 2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide lies in its specific substitution pattern and the presence of the sulfanylidene group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C24H24ClN3O2S2 |
---|---|
Molecular Weight |
486.1 g/mol |
IUPAC Name |
2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide |
InChI |
InChI=1S/C24H24ClN3O2S2/c1-3-12-26(13-4-2)20(29)15-27-22-21(16-8-7-9-17(25)14-16)32-24(31)28(22)19-11-6-5-10-18(19)23(27)30/h5-11,14H,3-4,12-13,15H2,1-2H3 |
InChI Key |
XFMKZDCOVQGFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C2=C(SC(=S)N2C3=CC=CC=C3C1=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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